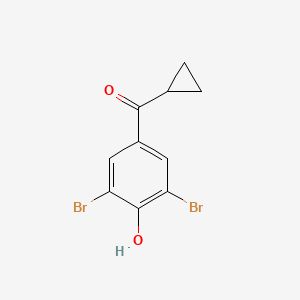
2,6-Dibromo-4-cyclopropanecarbonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-cyclopropanecarbonylphenol is an organic compound with the molecular formula C10H8Br2O2 It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions, a cyclopropane carbonyl group at the 4 position, and a hydroxyl group on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyclopropanecarbonylphenol typically involves the bromination of a suitable phenol precursor. One common method involves the use of bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the desired positions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the phenol precursor is reacted with bromine in the presence of a catalyst. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the pure compound. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyclopropanecarbonylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated phenol.
Substitution: Phenol derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
2,6-Dibromo-4-cyclopropanecarbonylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms, which are known to enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and the cyclopropane carbonyl group play a crucial role in modulating the compound’s activity. The exact pathways and targets may vary depending on the specific application, but generally, the compound can inhibit or activate certain biochemical processes, leading to its desired effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-fluorophenol: Similar structure but with a fluorine atom instead of the cyclopropane carbonyl group.
2,6-Dibromo-4-methylphenol: Contains a methyl group instead of the cyclopropane carbonyl group.
2,6-Dibromo-4-phenoxyphenol: Features a phenoxy group in place of the cyclopropane carbonyl group.
Uniqueness
2,6-Dibromo-4-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropane carbonyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8Br2O2 |
|---|---|
Molecular Weight |
319.98 g/mol |
IUPAC Name |
cyclopropyl-(3,5-dibromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C10H8Br2O2/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,14H,1-2H2 |
InChI Key |
DOTPDBFTQBDBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



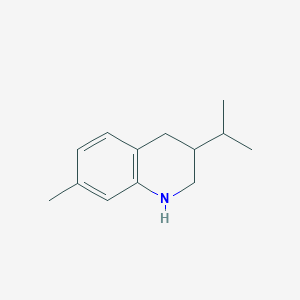
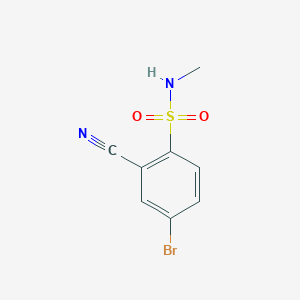
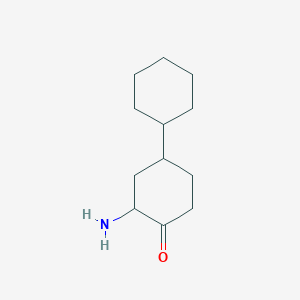

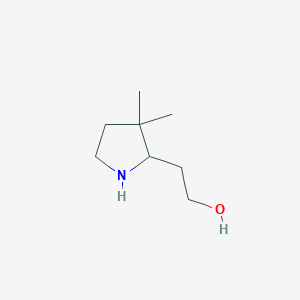
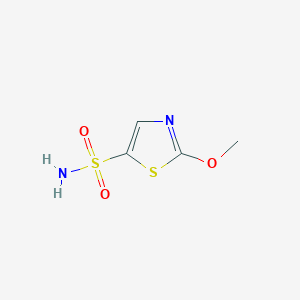
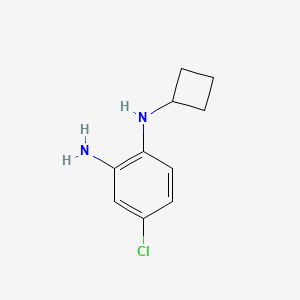
![3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13270968.png)
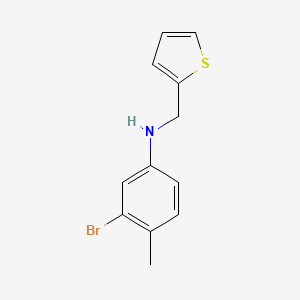
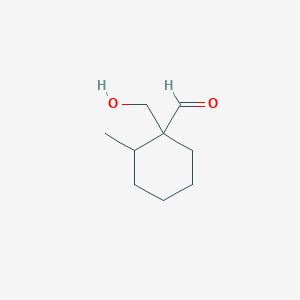
![4-(2-Cyclopropylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13270992.png)
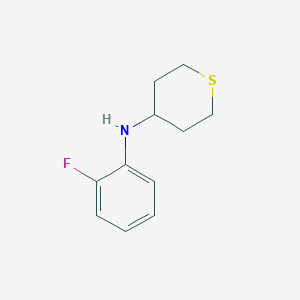
![Ethyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13271013.png)
